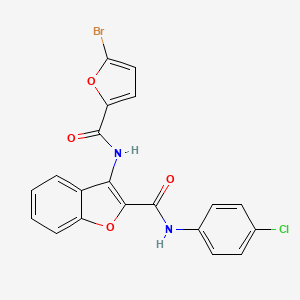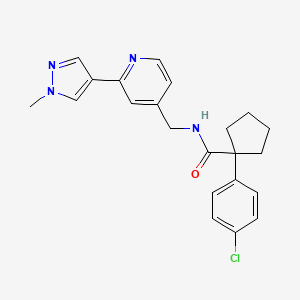
1-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H23ClN4O and its molecular weight is 394.9. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antimicrobial Activities
1-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide and its derivatives have been studied for their potential in treating cancer and microbial infections. Research has shown that these compounds demonstrate significant potency against various cancer cell lines and pathogenic strains. Their effectiveness in overcoming microbe resistance to pharmaceutical drugs is also notable (Katariya et al., 2021).
Antimicrobial and Anticancer Potentials
Some derivatives of this compound have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. These studies have found that certain compounds exhibit higher anticancer activity than standard reference drugs and possess good to excellent antimicrobial activity (Hafez et al., 2016).
Synthesis of Fused Heterocycles
The compound has been used in the synthesis of various fused heterocycles, demonstrating its versatility as a building block in heterocyclic chemistry. These synthesized compounds have been characterized through analytical and spectroscopic methods, showcasing the compound's utility in creating diverse molecular structures (Rote et al., 2014).
Antiviral Activity
Derivatives of this compound have been synthesized and tested for their antiviral activity, particularly against the herpes simplex virus. These studies have identified compounds with strong antiviral activity, suggesting potential applications in antiviral therapies (Tantawy et al., 2012).
Molecular Interaction Studies
The compound has been studied for its molecular interactions, particularly as an antagonist for specific receptors. These studies have provided insights into the compound's binding interactions, conformational preferences, and potential therapeutic applications (Shim et al., 2002).
Novel Synthesis Methods
Research has been conducted on novel synthesis methods for creating derivatives of this compound, exploring different reaction conditions and synthesizing various heterocyclic compounds. This research contributes to the development of new synthetic routes in medicinal chemistry (Kurasawa et al., 1986).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O/c1-27-15-17(14-26-27)20-12-16(8-11-24-20)13-25-21(28)22(9-2-3-10-22)18-4-6-19(23)7-5-18/h4-8,11-12,14-15H,2-3,9-10,13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTNTBIGCOKLTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

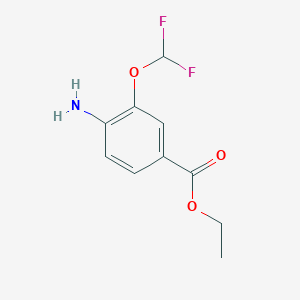

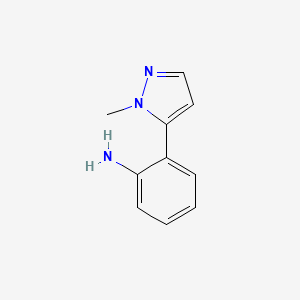
![N-[(4-Cyclopentyloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2801997.png)
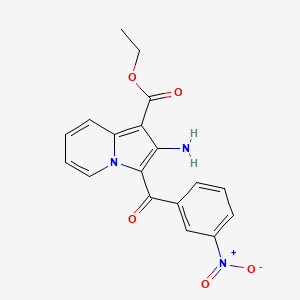
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2801999.png)

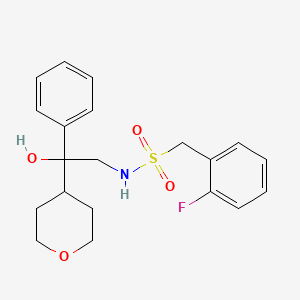
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)
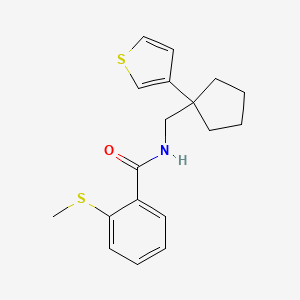
![1-[(1R,2R)-2-hydroxycyclobutyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2802005.png)
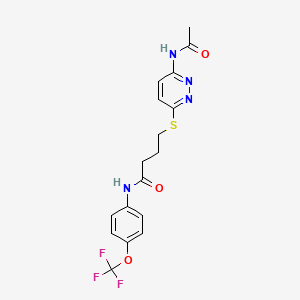
![Methyl 4-(([2,2'-bifuran]-5-ylmethyl)carbamoyl)benzoate](/img/structure/B2802012.png)
